(4,6-Dimethylpyridin-3-YL)methanamine
Overview
Description
“(4,6-Dimethylpyridin-3-YL)methanamine” is a chemical compound with the CAS Number: 76457-15-3 . It has a molecular weight of 136.2 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “(4,6-Dimethylpyridin-3-YL)methanamine” is1S/C8H12N2/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,5,9H2,1-2H3
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“(4,6-Dimethylpyridin-3-YL)methanamine” is a liquid at room temperature .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Novel Compounds : Compounds related to (4,6-Dimethylpyridin-3-YL)methanamine have been synthesized and characterized, contributing to the development of new chemical entities. For example, a novel 1,3-Dithiolane Compound N, N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine was synthesized and analyzed via X-ray diffractions (Zhai Zhi-we, 2014).
Medicinal Chemistry
- Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, a derivative, have been synthesized and screened for anticonvulsant activity. This includes compounds like N-(2-chlorobenzylidene) (pyridin-3-yl) methanamine, showing potential in seizure protection (S. Pandey, R. Srivastava, 2011).
Polymer Chemistry
- Contribution to Atom Transfer Radical Polymerization (ATRP) : Research on photochemically mediated ATRP involving derivatives of (4,6-Dimethylpyridin-3-YL)methanamine, indicated that activator regeneration is almost exclusively due to chemical decomposition, not ambient lighting (Thomas G Ribelli et al., 2014).
Cancer Research
- Anticancer Activity : Palladium(II) and Platinum(II) complexes based on Schiff base ligands like R-(pyridin-2-yl)methanamine have shown anticancer activity against various human cancerous cell lines (S. Mbugua et al., 2020).
Catalysis
- Catalytic Activity : Studies on unsymmetrical NCN′ and PCN pincer palladacycles derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine have shown good catalytic activity and selectivity, highlighting their potential in various chemical reactions (Gavin W. Roffe et al., 2016).
Biochemical Analysis
- Surface-Catalyzed Reactions : Research on the surface-catalyzed reaction between 2,2-dimethylpropanal and methanamine, a related compound, may provide insights into reactions in biological systems (L. Mascavage et al., 2006).
Photocytotoxicity
- Photocytotoxic Properties in Cancer Cells : Iron(III) complexes of phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have demonstrated significant photocytotoxicity in red light to various cancer cell lines (Uttara Basu et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(4,6-dimethylpyridin-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-3-7(2)10-5-8(6)4-9/h3,5H,4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSKAVJDRSTGDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30913255 | |
Record name | 1-(4,6-Dimethylpyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30913255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6-Dimethylpyridin-3-YL)methanamine | |
CAS RN |
98489-36-2 | |
Record name | 1-(4,6-Dimethylpyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30913255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.